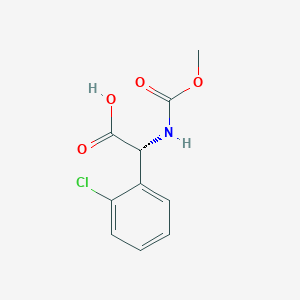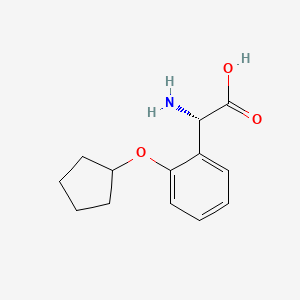
(S)-2-Amino-2-(2-(cyclopentyloxy)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(2-(cyclopentyloxy)phenyl)acetic acid is an organic compound with a unique structure that includes an amino group, a phenyl ring substituted with a cyclopentyloxy group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-(cyclopentyloxy)phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(cyclopentyloxy)benzaldehyde and glycine.
Formation of Schiff Base: The aldehyde group of 2-(cyclopentyloxy)benzaldehyde reacts with the amino group of glycine to form a Schiff base under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amino acid.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(2-(cyclopentyloxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(2-(cyclopentyloxy)phenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in research to study enzyme interactions and metabolic pathways.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(2-(cyclopentyloxy)phenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring and cyclopentyloxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-2-phenylacetic acid: Lacks the cyclopentyloxy group, making it less hydrophobic.
(S)-2-Amino-2-(2-methoxyphenyl)acetic acid: Contains a methoxy group instead of a cyclopentyloxy group, affecting its reactivity and binding properties.
Uniqueness
(S)-2-Amino-2-(2-(cyclopentyloxy)phenyl)acetic acid is unique due to the presence of the cyclopentyloxy group, which enhances its hydrophobicity and potential interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-cyclopentyloxyphenyl)acetic acid |
InChI |
InChI=1S/C13H17NO3/c14-12(13(15)16)10-7-3-4-8-11(10)17-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6,14H2,(H,15,16)/t12-/m0/s1 |
Clave InChI |
CLAVOUIOIFJLJJ-LBPRGKRZSA-N |
SMILES isomérico |
C1CCC(C1)OC2=CC=CC=C2[C@@H](C(=O)O)N |
SMILES canónico |
C1CCC(C1)OC2=CC=CC=C2C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


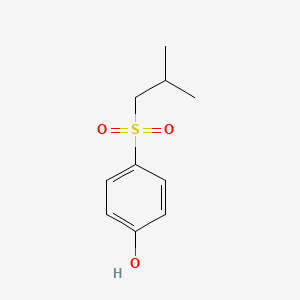

![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13044531.png)
![Benzyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13044538.png)

![N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13044549.png)


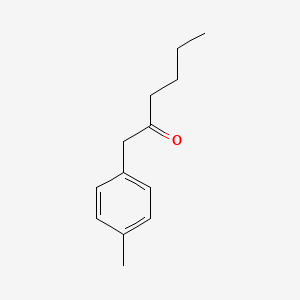
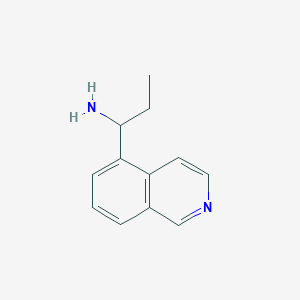
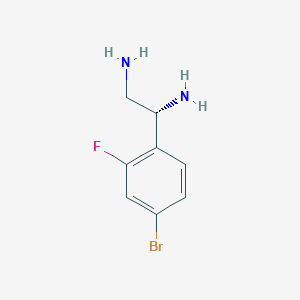
![cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl](/img/structure/B13044591.png)
